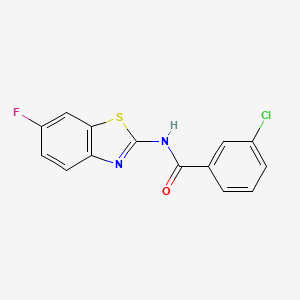

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives are well-known heterocyclic compounds among organic and medicinal chemists . They have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, carbonic anhydrase inhibitors, local anaesthetics, anthelmintic, anticonvulsant, and hypoglycemic activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings . The compound also contains a fluorine atom and a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the treatment of fluorochloroaniline with KSCN in the presence of bromine in glacial acetic acid and ammonia to get 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole . This is then treated with anthranillic acid in the presence of dry pyridine to get 2-amino-N-(6-fluoro-7-chloro-(1,3)-benzothiazol-2-yl) benzamide .Scientific Research Applications

Synthesis and Antimicrobial Activity

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives have been extensively researched for their antimicrobial properties. Studies demonstrate that compounds synthesized from 3-chloro-4fluoro aniline, including those comprising benzothiazole and sulphonamido thiazole, exhibit significant antimicrobial activities. These compounds were evaluated against various microbial strains, showing promising results in inhibiting bacterial and fungal growth. The antimicrobial efficacy of these compounds underscores their potential as therapeutic agents in combating microbial infections (Jagtap et al., 2010), (Pejchal et al., 2015).

Fluorescence and Photophysical Properties

Research into the fluorescence properties of benzothiazole derivatives, including this compound, has shown these compounds to be potential candidates for blue light-emitting materials. Their ability to emit blue light within a specific wavelength range highlights their applicability in the development of advanced photophysical materials with potential use in optical devices and sensors (Mahadevan et al., 2014).

Antitumor and Cytotoxic Activities

Some derivatives of this compound have been identified as possessing potent antitumor properties. These compounds have demonstrated selective cytotoxicity against tumor cells in vitro, offering a foundation for the development of new anticancer therapies. The selective inhibition of tumor growth by these compounds, especially in breast cancer cell lines, signifies their potential as therapeutic agents in oncology (Hutchinson et al., 2001).

Metal Ion Sensing and Coordination Chemistry

The benzothiazole derivatives, including this compound, have been explored for their metal ion sensing capabilities. These compounds exhibit significant fluorescence changes upon binding with specific metal ions, indicating their utility as fluorescent sensors. This ability to detect metal ions like Al3+ and Zn2+ through spectral changes underlines their potential in analytical chemistry and environmental monitoring (Suman et al., 2019).

Future Directions

The future directions for the research on “3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives include further studies on their biological activities and the development of new methods for their synthesis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been discussed in the context of anti-tubercular compounds . These compounds have been shown to have significant activity against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism . The inhibitory concentrations of these molecules have been compared with standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity

Result of Action

Benzothiazole derivatives have been shown to exhibit significant activity againstMycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involves various transporters and binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPEYSHCXWTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)